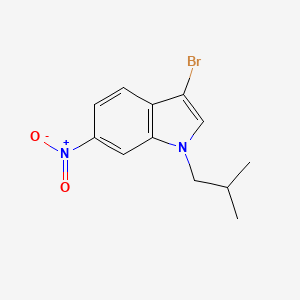

3-bromo-1-isobutyl-6-nitro-1H-indole

Description

Significance of Indole (B1671886) Core in Contemporary Organic Synthesis

The indole nucleus is a ubiquitous structural feature in a multitude of natural products, pharmaceuticals, and agrochemicals. nih.govacs.orgnih.gov Its prevalence stems from its ability to interact with various biological targets, including enzymes and receptors, often through hydrogen bonding and π-stacking interactions. uni.lu Many indole-containing compounds exhibit potent pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. uni.lunih.gov

In the realm of medicinal chemistry, the indole scaffold serves as a versatile template for the design and synthesis of new therapeutic agents. nih.govnih.gov Prominent examples of indole-based drugs include the anti-inflammatory drug indomethacin, the neurotransmitter serotonin, and the hormone melatonin. uni.lu The continuous discovery of new biologically active indole alkaloids from natural sources further fuels the interest in developing novel synthetic methodologies to access this important heterocyclic system. acs.orgnih.gov Beyond pharmaceuticals, indole derivatives are also integral components in the development of advanced materials, finding applications in areas such as organic electronics and dyes.

Historical Development of Indole Synthetic Methodologies

The history of indole chemistry is rich and dates back to the 19th century with the investigation of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole itself by reducing oxindole (B195798) with zinc dust. researchgate.net This seminal work laid the foundation for the development of a plethora of synthetic methods for constructing the indole ring.

One of the most renowned and enduring methods is the Fischer indole synthesis , developed by Emil Fischer in 1883. This acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically derived from a ketone or aldehyde. Despite its long history, the Fischer indole synthesis remains a widely utilized and versatile method for preparing a variety of substituted indoles.

Over the years, numerous other named reactions for indole synthesis have been developed, each with its own scope and limitations. The Reissert indole synthesis provides a route to 2-carboxyindoles from o-nitrotoluene and diethyl oxalate. The Madelung synthesis involves the intramolecular cyclization of an N-acylated o-toluidine (B26562) at high temperatures. More contemporary methods, such as the Leimgruber-Batcho indole synthesis , offer milder reaction conditions and greater functional group tolerance, making them particularly valuable in industrial settings. nih.gov The development of transition-metal-catalyzed cross-coupling reactions has also revolutionized indole synthesis, providing highly efficient and regioselective routes to complex indole derivatives. epa.gov

Overview of Indole Functionalization Strategies

The functionalization of the pre-formed indole ring is a critical aspect of indole chemistry, allowing for the introduction of various substituents to modulate the properties of the molecule. Due to the electron-rich nature of the pyrrole (B145914) ring, indoles readily undergo electrophilic substitution, with the C3 position being the most reactive site. researchgate.net

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C3 position is readily achieved using various halogenating agents.

Nitration: The introduction of a nitro group, typically at the C3 position, can be accomplished using nitrating agents under carefully controlled conditions to avoid polymerization. nih.gov

Alkylation: Direct alkylation of the indole nitrogen (N1) or carbon atoms (primarily C3) can be achieved using alkyl halides or other electrophilic alkylating agents. rsc.org

Acylation: The introduction of an acyl group at the N1 or C3 position is a common transformation.

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents at various positions of the indole ring, including the less reactive C2, C4, C5, C6, and C7 positions. orgsyn.org These methods offer high atom economy and provide access to a wide range of previously inaccessible indole derivatives. The choice of functionalization strategy depends on the desired substitution pattern and the nature of the substituents already present on the indole ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(2-methylpropyl)-6-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-8(2)6-14-7-11(13)10-4-3-9(15(16)17)5-12(10)14/h3-5,7-8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBROCWPLSMGDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Compound: 3 Bromo 1 Isobutyl 6 Nitro 1h Indole

Synthesis and Functionalization

A logical synthetic approach would involve the following key transformations:

Nitration of Indole: The synthesis would likely begin with the nitration of indole to introduce the nitro group at the C6 position. This can be a challenging step due to the propensity of indole to polymerize under harsh acidic conditions. However, milder nitrating agents and optimized reaction conditions can be employed to achieve the desired 6-nitroindole (B147325).

Bromination of 6-Nitroindole: The subsequent step would involve the regioselective bromination of 6-nitroindole at the C3 position. The electron-rich nature of the pyrrole (B145914) ring directs electrophilic attack to this position. Reagents such as N-bromosuccinimide (NBS) are commonly used for this purpose. The product of this reaction would be the key intermediate, 3-bromo-6-nitro-1H-indole . This compound is commercially available, which could also serve as a starting point for the final step. uni.luepa.govsigmaaldrich.com

N-Alkylation with an Isobutyl Group: The final step would be the N-alkylation of 3-bromo-6-nitro-1H-indole with an isobutyl halide, such as isobutyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netyoutube.com The presence of the electron-withdrawing nitro group at the C6 position increases the acidity of the N-H proton, facilitating its removal. mdpi.com

The purification of the final product would likely involve chromatographic techniques to separate it from any unreacted starting materials or side products.

Structural Elucidation and Physicochemical Properties

The structure of this compound can be unequivocally confirmed using a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The characteristic chemical shifts and coupling patterns would allow for the unambiguous assignment of the isobutyl group, the aromatic protons on the benzene (B151609) and pyrrole rings, and the positions of the bromo and nitro substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would be a key feature in the mass spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of characteristic functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO2) would be readily identifiable, typically in the regions of 1500-1550 cm-1 and 1300-1350 cm-1, respectively. The C-H stretching vibrations of the isobutyl group and the aromatic rings would also be observed.

The physicochemical properties of this compound, such as its melting point, solubility, and chromatographic behavior, would be determined experimentally. The presence of the polar nitro group and the nonpolar isobutyl group would impart a degree of amphiphilicity to the molecule, influencing its solubility in various organic solvents.

Research and Applications

While specific research focused solely on this compound is not prominent in the available literature, the structural motifs present in this compound suggest potential areas of application. Substituted nitroindoles are known to exhibit a range of biological activities, and this compound could be investigated as a potential candidate in several fields.

The presence of the nitro group, a known pharmacophore, suggests that the compound could be explored for its antimicrobial or anticancer properties . nih.gov Nitro-containing compounds are often bioreduced in hypoxic environments, such as those found in solid tumors, to generate reactive species that can induce cell death.

Furthermore, the indole nucleus is a well-established scaffold for the development of compounds targeting the central nervous system. Therefore, this compound could be evaluated for its potential neuropharmacological activity .

The combination of the electron-withdrawing nitro group and the electron-donating indole ring system can also lead to interesting optical and electronic properties . researchgate.netnih.gov Such "push-pull" systems are of interest in materials science for applications in nonlinear optics and as components of organic light-emitting diodes (OLEDs).

In essence, this compound represents a synthetically accessible, yet underexplored, chemical entity. Its unique combination of functional groups makes it a promising target for further investigation in the fields of medicinal chemistry and materials science.

An in-depth examination of the synthetic pathways leading to This compound , a substituted indole of interest in organic synthesis, reveals a series of strategic challenges and solutions. The construction of this molecule requires careful consideration of the regioselectivity of substitution on the indole scaffold, particularly the introduction of substituents onto the benzene ring in the presence of the highly reactive pyrrole moiety.

Computational and Theoretical Studies on 3 Bromo 1 Isobutyl 6 Nitro 1h Indole and Analogous Indoles

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. For complex organic molecules such as substituted indoles, methods ranging from computationally efficient semi-empirical techniques to more rigorous Density Functional Theory (DFT) are employed to model various properties.

Density Functional Theory (DFT) has become an extremely popular method for quantum chemical calculations on large organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods, such as those using the B3LYP functional, are used to study the structural properties and stability of indole (B1671886) isomers and derivatives. These calculations can determine heats of formation, optimized geometries, and other thermodynamic parameters. For instance, DFT has been successfully used to predict the redox potentials of substituted indoles, showing good agreement with experimental values. rsc.org

Semi-empirical methods, such as PM3 (Parametric Method 3) and INDO (Intermediate Neglect of Differential Overlap), offer a faster, albeit less rigorous, alternative to DFT. rsc.orguomustansiriyah.edu.iqnih.gov These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgucsb.edu While they can provide reasonable estimates for properties like tautomeric equilibria and conformations of substituted indoles, they often show a greater discrepancy with experimental data compared to DFT. rsc.orgderpharmachemica.com PM3, a reparameterization of the AM1 method, is particularly noted for its use with organic molecules, though it can be unreliable for certain systems, such as those involving hypervalent compounds or describing some non-physical interactions. ucsb.eduuni-muenchen.de

| Method Type | Key Characteristics | Common Applications for Indoles | Relative Cost |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculations based on electron density. Offers a good balance of accuracy and efficiency. mdpi.com | Geometry optimization, electronic structure (HOMO-LUMO), spectroscopic parameters, reaction mechanisms. rsc.orgmdpi.com | Moderate to High |

| Semi-Empirical (PM3, INDO) | Simplified Hartree-Fock method using empirical parameters. nih.govwikipedia.org Much faster than DFT. | Conformational analysis, preliminary screening of large sets of molecules. derpharmachemica.com | Low |

The electronic properties of indole and its derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and optical properties. researchgate.net

For substituted indoles, the nature and position of substituents significantly influence the HOMO and LUMO energy levels. Electron-withdrawing groups, such as the nitro group (–NO₂) in 3-bromo-1-isobutyl-6-nitro-1H-indole, tend to stabilize both the HOMO and LUMO, leading to a smaller energy gap. researchgate.net This stabilization occurs due to the delocalization of π-electrons from the indole ring to the substituent. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a bathochromic (red) shift in the UV-Vis absorption spectrum. chemrxiv.org Conversely, electron-donating groups increase the HOMO-LUMO energy. rsc.orgresearchgate.net Theoretical studies on various indole derivatives have shown that the calculated HOMO-LUMO gap can be correlated with their relative stability and nonlinear optical (NLO) properties. researchgate.net

| Indole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Indole (Natural) | -7.90 nih.gov | - | - |

| Fused BN Indole II | -8.05 nih.gov | - | - |

| Generic Indole (DFT Calculation) | -5.65 | -0.25 | 5.40 |

| Isoindole (DFT Calculation) | -5.40 | -0.65 | 4.75 |

| Indolizine (DFT Calculation) | -5.25 | -0.20 | 5.05 |

Note: The HOMO-LUMO gap is a key indicator of electronic stability and reactivity. Values are illustrative and vary with the computational method used.

NMR Chemical Shifts: DFT calculations have become a well-established methodology for the prediction of ¹H and ¹³C NMR chemical shifts, significantly aiding in structure determination and peak assignment. nih.govnsf.gov The Gauge-Independent Atomic Orbital (GIAO) method, combined with a suitable DFT functional (like B3LYP or PBE0) and basis set, can predict chemical shifts with high accuracy. mdpi.comnih.gov For indole itself, recent studies using refined DFT methodologies have predicted ¹H and ¹³C chemical shifts with an accuracy of 0.12 ppm and 2.07 ppm, respectively, relative to experimental values. researchgate.net For this compound, theoretical calculations would predict downfield shifts for protons and carbons near the electron-withdrawing nitro and bromo groups.

Vibrational Frequencies: Theoretical frequency calculations are invaluable for interpreting infrared (IR) and Raman spectra. DFT methods can accurately predict the vibrational modes of molecules, allowing for the assignment of specific spectral bands to the stretching, bending, or wagging motions of functional groups. acs.orgnih.gov For a substituted indole like the title compound, calculations would identify characteristic frequencies for the N-H group (if present, though absent in this N-substituted indole), C-H bonds of the aromatic rings (around 2800–3050 cm⁻¹), and the methylene bridge. mdpi.comnih.gov Crucially, the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be predicted, typically appearing in the 1485-1570 cm⁻¹ and 1320-1370 cm⁻¹ regions, respectively. mdpi.comresearchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. nih.govacs.org The calculations can determine the maximum absorption wavelength (λmax) and the nature of the electronic transitions (e.g., π→π*). researchgate.net The absorption spectra of indoles are characterized by two main bands, ¹Lₐ and ¹Lₑ. researchgate.net Substituents dramatically affect these bands; electron-withdrawing groups like –NO₂ and halogens typically cause a bathochromic (red) shift. core.ac.uk For example, the λmax of natural indole is observed experimentally at 270 nm, while computational models predict values in a similar range. nih.govacs.org For this compound, TD-DFT calculations would be expected to predict a λmax significantly shifted to a longer wavelength compared to unsubstituted indole due to the combined electronic effects of the bromo and nitro groups. core.ac.ukresearchgate.net

Reactivity and Stability Assessments

Computational methods are also used to predict the chemical reactivity and thermodynamic stability of molecules without the need for laboratory synthesis.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful descriptor for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.comnih.gov For indole, the C3 position is known to be the most electron-rich and thus the preferred site for electrophilic substitution. bhu.ac.in In this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. The region around the hydrogen atoms of the aromatic ring would show positive potential (blue), while the π-system of the indole ring would be generally electron-rich, though its reactivity is modulated by the substituents.

Fukui Functions: The Fukui function, derived from DFT, provides a more quantitative measure of reactivity at a specific atomic site. wikipedia.orgias.ac.in It describes the change in electron density at a point when the total number of electrons in the system is changed. wikipedia.org By calculating the Fukui functions f⁺(r) and f⁻(r), one can identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed), respectively. scm.comschrodinger.comresearchgate.net For the indole nucleus, these calculations confirm the high susceptibility of the C3 position to electrophilic attack. bhu.ac.in For the title compound, the analysis would likely indicate that the carbon atoms of the benzene (B151609) ring are susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the nitro group.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a fundamental indicator of the thermal stability of a molecule and helps in identifying the weakest bond, which is often the "trigger bond" in decomposition or reaction pathways. researchgate.netresearchgate.net BDE values can be calculated with good accuracy using DFT methods. nih.gov For this compound, the C–NO₂ and C–Br bonds are of particular interest. The C–H bonds adjacent to heteroatoms, such as nitrogen in the indole ring, can also have relatively lower BDEs. chim.it Computational studies on nitroaromatic compounds often focus on the C–NO₂ BDE as an indicator of stability and potential energetic properties. researchgate.net The calculated BDEs can provide critical insights into the reaction mechanisms, such as those involving radical intermediates. copernicus.org All BDE values typically refer to the gaseous state at 298 K. ucsb.edu

Electron Delocalization and Intermolecular Interactions

The electronic structure of an indole ring is significantly influenced by the nature and position of its substituents. In this compound, the electron-withdrawing nature of both the bromine atom at the C3 position and the nitro group at the C6 position dramatically alters the electron density distribution across the bicyclic system.

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are powerful computational tools used to visualize and analyze the extent of electron delocalization in a molecular system. These analyses are based on the electron pair probability density and provide a clear depiction of chemical bonds, lone pairs, and atomic core regions. rsc.org For aromatic systems like indole, ELF and LOL maps can reveal the degree to which π-electrons are delocalized across the ring.

In studies of analogous nitro-substituted indoles, such as 4-nitro-1H-indole-carboxaldehyde, ELF and LOL analyses demonstrate significant electron delocalization across the indole ring, which is characteristic of aromatic systems. nih.govresearchgate.net However, the presence of a strong electron-withdrawing nitro group induces a notable perturbation. The ELF and LOL values are typically high in the regions of covalent bonds (e.g., C-C, C-N) and lone pairs (on oxygen and nitrogen atoms), indicating a high probability of finding a localized electron pair. ijasret.com Conversely, regions of delocalized π-electrons show intermediate ELF/LOL values. researchgate.net For this compound, the nitro group at C6 would be expected to significantly reduce the electron density of the benzene moiety, while the bromine at C3 affects the pyrrole (B145914) ring. This leads to a more polarized electronic structure, with ELF and LOL maps visually confirming the electron-poor nature of the aromatic system.

Natural Bond Orbital (NBO) analysis provides a quantitative picture of bonding interactions, charge distribution, and hyperconjugative effects within a molecule. nih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, with the stabilization energy (E(2)) of these interactions quantifying their significance.

For nitro-indole analogs, NBO analysis reveals strong intramolecular charge transfer (ICT) interactions. researchgate.netnih.gov The primary interactions involve the delocalization of electron density from the lone pairs of the nitro group's oxygen atoms (donor) to the antibonding π* orbitals of the indole ring (acceptor). researchgate.net This charge delocalization is a key factor in the stability of the molecule. researchgate.net

In the case of this compound, several key NBO interactions are anticipated:

π → π interactions:* Significant delocalization would occur between the π orbitals of the indole ring, contributing to its aromatic stability.

n → π interactions:* Lone pairs (n) on the nitro group's oxygen atoms and the pyrrole nitrogen would engage in hyperconjugative interactions with the antibonding π* orbitals of the aromatic ring. These interactions are crucial in defining the molecule's electronic properties and reactivity.

The table below, based on data from the analogous compound 4-nitro-indole-3-carboxaldehyde, illustrates the types of stabilization energies calculated in an NBO analysis. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C4-C5) | π(C2-C3) | 22.51 | Intra-ring π-delocalization |

| π(C7-C8) | π(C4-C5) | 20.13 | Intra-ring π-delocalization |

| LP(2) O13 | π(N11-O12) | 31.17 | Nitro group resonance |

| LP(1) N1 | π(C7-C8) | 41.25 | Pyrrole ring delocalization |

Data derived from a theoretical study on the analogous molecule 4-nitro-indole-3-carboxaldehyde. researchgate.net

The presence of both a halogen atom (bromine) and a nitro group on the indole scaffold strongly influences its intermolecular interactions, particularly π-π stacking. nih.govnih.gov These non-covalent interactions are critical in determining the solid-state packing of the molecule and its potential to bind with biological targets.

Computational studies on halogenated 3-methylindoles have shown that halogen substitution can significantly enhance the stability of π-π stacking interactions. nih.govvscentrum.be The stability generally increases with the size of the halogen, following the trend F < Cl < Br < I. nih.gov This is attributed to favorable electrostatic and dispersion forces. The bromine atom in this compound would therefore be expected to strengthen stacking interactions compared to an unsubstituted indole.

Simultaneously, the nitro group, being strongly electron-withdrawing, polarizes the aromatic ring, creating an electron-deficient π-system. This enhances its ability to engage in stacking interactions with electron-rich aromatic systems (a donor-acceptor or quadrupole-quadrupole interaction). nih.gov The interaction between a nitroarene and an aromatic ring of another molecule, such as the indole ring of tryptophan, can be very strong. nih.gov

Therefore, the combination of a bromine atom and a nitro group in this compound likely results in highly stable, parallel-displaced π-π stacking arrangements. These interactions are driven by a combination of halogen-π interactions, dispersion forces, and strong electrostatic interactions mediated by the nitro group. nih.govnih.gov

| Interacting System | Interaction Energy (kcal/mol) | Primary Driving Force |

|---|---|---|

| Benzene-Benzene | -2.7 | Dispersion, π-π |

| 6-Bromo-3-methylindole Dimer (Analog) | -9.1 | Dispersion, Halogen-π |

| Nitrobenzene-Tryptophan (Analog) | -12.2 | Electrostatic, π-π |

Interaction energies are representative values from theoretical studies on analogous systems to illustrate the magnitude of substituent effects. nih.govnih.gov

Excited State Properties and Photophysical Behavior

The photophysical properties of indole and its derivatives are of great interest due to their role as chromophores. The absorption and emission characteristics are governed by electronic transitions between the ground state (S₀) and various excited states. In indole, the lowest energy absorption band arises from two overlapping π → π* transitions, leading to the ¹Lₐ and ¹Lₑ states. nih.gov

The introduction of substituents dramatically modulates these properties. Electron-withdrawing groups, such as the nitro group, typically cause a bathochromic (red) shift in the absorption spectrum, moving the maximum absorbance (λₘₐₓ) to longer wavelengths. nih.gov This is due to the stabilization of the lowest unoccupied molecular orbital (LUMO), which reduces the HOMO-LUMO energy gap. The nitro group in this compound is therefore expected to make the compound absorb light at lower energies (closer to the visible spectrum) compared to unsubstituted indole. nih.gov

Furthermore, nitroaromatic compounds exhibit unique excited-state dynamics. kaust.edu.sarsc.org They are known for having efficient pathways for non-radiative decay, including very rapid (sub-picosecond) intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). rsc.orgresearchgate.net This efficient intersystem crossing often leads to very low fluorescence quantum yields, meaning the molecule is typically non-fluorescent or only weakly fluorescent. kaust.edu.sa The energy absorbed is dissipated primarily through non-radiative pathways or phosphorescence from the triplet state. The presence of the heavy bromine atom can further enhance the rate of intersystem crossing via the heavy-atom effect, likely reinforcing the quenching of fluorescence.

| Compound (Analog in Ethanol) | Substituent Nature | Absorption Max (λₘₐₓ, nm) |

|---|---|---|

| Indole | - | 279 |

| 4-Cyano-indole | Electron-Withdrawing | 298 |

| 4-Nitro-indole | Strongly Electron-Withdrawing | 345 |

Data from a study on 4-substituted indoles illustrating the effect of electron-withdrawing groups on absorption spectra. nih.gov

Applications of 3 Bromo 1 Isobutyl 6 Nitro 1h Indole As a Synthetic Intermediate

Building Block for Complex Heterocyclic Structures

The structure of 3-bromo-1-isobutyl-6-nitro-1H-indole allows it to be a versatile precursor for the synthesis of intricate heterocyclic systems. The reactivity of the 3-bromoindole moiety is well-established for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in building larger molecular frameworks.

One of the primary applications of 3-bromoindoles is in palladium-catalyzed cross-coupling reactions. acs.orgwikipedia.org These reactions are powerful tools for creating bonds between different molecular fragments. For instance, the bromine atom at the 3-position can readily participate in Suzuki, Heck, and Sonogashira coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, at this position. Such modifications are crucial for assembling complex molecules that may possess specific biological activities or material properties.

Furthermore, the 6-nitro group can be chemically transformed to introduce additional diversity. A common and highly useful transformation is the reduction of the nitro group to an amino group (-NH2). This resulting amine is a versatile functional group that can undergo a variety of subsequent reactions, such as diazotization, acylation, and condensation reactions, to form new heterocyclic rings fused to the indole (B1671886) core.

The strategic combination of reactions at both the 3-position and the 6-position provides a pathway to a wide array of complex, polycyclic heterocyclic structures.

Precursor for Advanced Organic Materials

The indole nucleus is a common structural motif in many organic materials due to its electron-rich nature and aromaticity. The specific substitution pattern of this compound makes it a candidate as a precursor for advanced organic materials with tailored electronic and photophysical properties.

The 3-position of the indole can be functionalized through cross-coupling reactions to introduce conjugated segments, which can extend the π-system of the molecule. This extension of conjugation is a key principle in the design of organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The electron-withdrawing nature of the 6-nitro group significantly influences the electronic properties of the indole ring. nih.gov This can be exploited to create donor-acceptor type structures, where the indole ring acts as the electron donor and the substituent derived from the nitro group (or the nitro group itself) acts as the electron acceptor. Such architectures are known to exhibit interesting charge-transfer characteristics, which are desirable for non-linear optical materials and other electronic applications.

The isobutyl group at the N1 position not only improves solubility, which is crucial for the processability of organic materials, but can also influence the solid-state packing of the molecules, which in turn affects their bulk material properties.

Role in the Development of Diverse Indole Derivatives

The reactivity of the C-Br bond and the nitro group in this compound makes it a valuable starting material for the synthesis of a wide range of substituted indole derivatives. The ability to selectively functionalize the molecule at two different positions opens up numerous possibilities for creating a library of compounds with diverse structures and potential applications.

The 3-bromo position is particularly amenable to a variety of transformations. As previously mentioned, palladium-catalyzed cross-coupling reactions are a primary method for derivatization at this site. acs.orgwikipedia.org The table below summarizes some of the key cross-coupling reactions that can be employed.

Table 1: Potential Cross-Coupling Reactions at the 3-Position

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |

| Suzuki Coupling | Organoboron Reagent (e.g., Arylboronic acid) | C-C (Aryl) | Synthesis of biaryl compounds |

| Heck Coupling | Alkene | C-C (Vinyl) | Synthesis of stilbene-like structures |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Creation of conjugated systems |

| Buchwald-Hartwig Amination | Amine | C-N | Synthesis of 3-aminoindole derivatives |

| Stille Coupling | Organotin Reagent | C-C | Formation of complex carbon skeletons |

The 6-nitro group also offers a handle for extensive derivatization. The reduction to an amine is a gateway to a host of other functional groups. The resulting 6-aminoindole can be further modified to introduce amides, sulfonamides, and other nitrogen-containing functionalities.

The sequential or orthogonal functionalization at the 3- and 6-positions allows for a high degree of molecular diversity to be generated from a single starting material. This strategic approach is highly valuable in fields such as medicinal chemistry, where the synthesis of a wide range of analogues is often necessary for structure-activity relationship (SAR) studies.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-1-isobutyl-6-nitro-1H-indole, and how can its purity be validated?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), adapted from methods used for structurally similar indoles . Key steps include:

- Reacting azide-functionalized intermediates (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) with alkynes under CuI catalysis in PEG-400/DMF solvent systems.

- Purification via flash column chromatography (e.g., 70:30 EtOAc/hexane gradient).

- Validation using H/C NMR, HRMS, and TLC (Rf ~0.22–0.30 in similar systems). Residual solvent removal (e.g., DMF) requires vacuum drying at 90°C .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be prioritized?

- NMR : Focus on the indole NH proton (~10–12 ppm, absent in alkylated derivatives), bromine-induced deshielding (δ 6.8–7.2 ppm for aromatic protons), and isobutyl group signals (e.g., CH at δ 3.2–4.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] ~397–427 m/z in analogous compounds) .

- TLC : Monitor reaction progress using EtOAc/hexane systems (Rf ~0.2–0.3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in the nitration and bromination steps?

- Nitration : Use mixed acid systems (HNO/HSO) at 0–5°C to direct nitro groups to the 6-position, leveraging electronic effects from the indole core .

- Bromination : Employ N-bromosuccinimide (NBS) in DCM at RT for controlled 3-position substitution, minimizing polybromination by-products .

- Catalyst Loading : Reduce CuI to <1.3 equivalents to suppress side reactions (e.g., Glaser coupling) in CuAAC steps .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- NMR Discrepancies : Compare integration ratios for isobutyl vs. aromatic protons to detect incomplete alkylation. Use DEPT-135 to distinguish CH/CH groups .

- HRMS Anomalies : Perform high-resolution analysis to identify isotopic patterns (e.g., Br/Br splitting) and rule out adduct formation .

- XRD Validation : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., SHELXL for refinement), assessing dihedral angles and hydrogen-bonding networks .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices, correlating with observed nitration/bromination regioselectivity .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) by superimposing the nitro and bromine groups onto active-site pharmacophores of related indole derivatives .

Q. What crystallographic tools are recommended for structural analysis, and how do they address twinning or low-resolution data?

- Software : Use OLEX2 for structure solution (via SHELXD/SHELXE) and SHELXL for refinement, particularly for high-resolution or twinned datasets .

- Twinning Mitigation : Apply Hooft parameter restraints and batch refinement for pseudo-merohedral twins .

- Hydrogen Bonding : Map O–H⋯O/N–H⋯O interactions (e.g., inversion dimers in indole-carboxylic acid derivatives) to validate packing motifs .

Methodological Considerations

- Contradiction Analysis : Cross-validate synthetic protocols (e.g., solvent ratios, catalyst sources) against published data to identify irreproducible steps .

- Ethical Compliance : Adhere to open-data principles for crystallographic data (e.g., CIF deposition) while respecting patient privacy in biomedical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.